Methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate is a compound that features an imidazole ring, a common structure in many biologically active molecules The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate typically involves the reaction of 2-methylimidazole with an appropriate ester derivative. One common method involves the alkylation of 2-methylimidazole with methyl 2-bromo-3-aminopropanoate under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction of the imidazole ring can be achieved using metal hydrides like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, making it a versatile ligand. This compound may inhibit enzymes by binding to their active sites or modulate biological pathways by interacting with receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate: Similar structure but with a different position of the imidazole ring.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group and an acetic acid moiety.
1-Methyl-1H-imidazole-2-carboxylic acid: Features a carboxylic acid group instead of an ester.
Uniqueness
Methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-methylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C8H13N3O2/c1-6-10-3-4-11(6)5-7(9)8(12)13-2/h3-4,7H,5,9H2,1-2H3 |
InChI Key |
KLLOGDVXAGSEJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC(C(=O)OC)N |
Origin of Product |
United States |
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